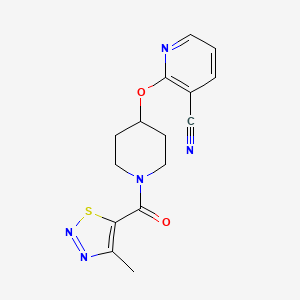
2-((1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-((1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile” is a derivative of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid . Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It is a versatile scaffold widely studied in medicinal chemistry .
Synthesis Analysis
The synthesis of derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid involves condensation reactions . The experimental lipophilicity of these derivatives was determined using reversed-phase thin-layer chromatography .
Molecular Structure Analysis
The molecular structure of “2-((1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile” can be analyzed using its 1H NMR spectrum . The spectrum shows various signals corresponding to different groups in the molecule .
Chemical Reactions Analysis
The chemical reactions involving “2-((1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile” and its derivatives can be studied using hydrazonoyl halides . These halides are widely used as reagents for the synthesis of heterocyclic compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-((1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile” can be analyzed using various techniques. For instance, its lipophilicity was determined using reversed-phase thin-layer chromatography .
科学的研究の応用
Antimicrobial Activity
Bacterial infections remain a significant public health concern, especially with the emergence of antibiotic-resistant strains. Researchers have synthesized novel derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid and evaluated their in vitro antimicrobial activity . Among these compounds, Compound 15 , featuring a 5-nitro-2-furoyl moiety, exhibited the highest bioactivity against Gram-positive bacteria. Its minimum inhibitory concentration (MIC) ranged from 1.95 to 15.62 µg/mL, and the minimum bactericidal concentration (MBC)/MIC ratio was 1–4 µg/mL.
Key Intermediates in Pharmaceutical Synthesis
These derivatives can serve as crucial intermediates in the synthesis of pharmaceutical compounds. For instance, they play a role in the production of fezolinetant and deuterated fezolinetant , which have potential therapeutic applications .
Lipophilicity Studies
Understanding the lipophilicity of compounds is essential for drug design and pharmacokinetics. Researchers have investigated the lipophilicity of these derivatives, providing valuable insights for optimizing their pharmacological properties .
Spectroscopic Characterization
Researchers have employed techniques such as 1H NMR spectroscopy to characterize the novel derivatives. Signals corresponding to NH and =CH groups confirm successful condensation reactions .
将来の方向性
The future directions for the study of “2-((1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile” could involve further exploration of its biological activities. For instance, thiadiazole derivatives have shown a broad spectrum of pharmacological properties, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities . Therefore, “2-((1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile” and its derivatives could be potential candidates for the development of new therapeutic agents.
特性
IUPAC Name |
2-[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c1-10-13(23-19-18-10)15(21)20-7-4-12(5-8-20)22-14-11(9-16)3-2-6-17-14/h2-3,6,12H,4-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRFNAIJPJQDBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chlorophenoxy)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2442472.png)
![1-Methyl-4H-benzo[f][1,2,4]triazolo[4,3-a]azepin-6(5H)-one](/img/structure/B2442473.png)
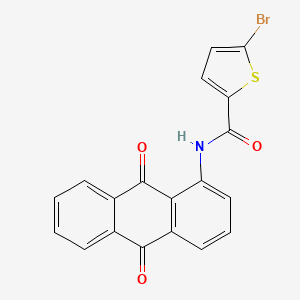
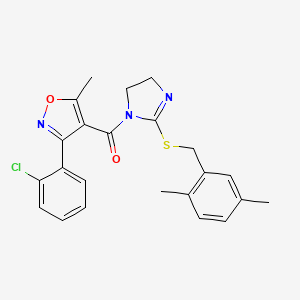

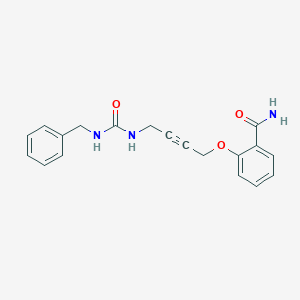
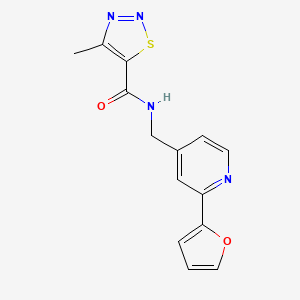
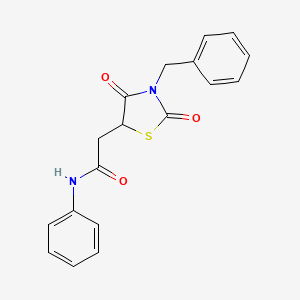

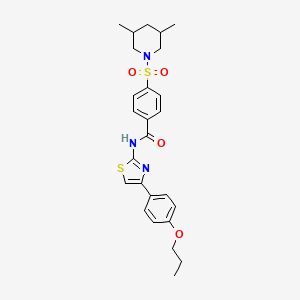

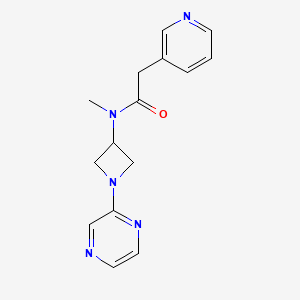
![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2442493.png)
![2-{[(2-Ethoxybenzyl)amino]methyl}-6-methoxyphenol](/img/structure/B2442494.png)